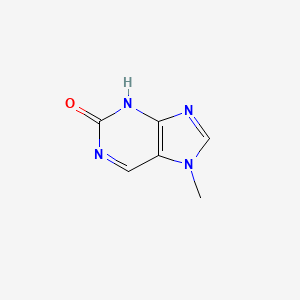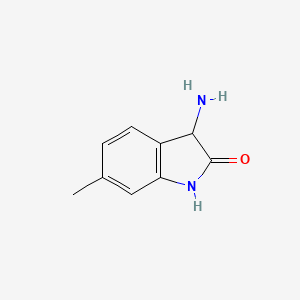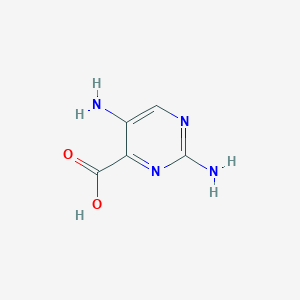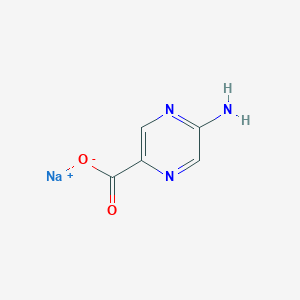
4-fluoro-2,3-dihydro-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,3-dihydro-1H-indol-7-amine is a fluorinated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2,3-dihydro-1H-indol-7-amine typically involves the following steps:
Starting Material: The synthesis begins with ortho-fluoroaniline.
Formation of Intermediate: Ortho-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indole ring structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxo-indole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Fluoro-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indol-7-amine is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets, potentially leading to improved biological activity .
Comparación Con Compuestos Similares
- 4-Fluoro-2,3-dihydro-1H-isoindole
- 5-Fluoro-2,3-dihydro-1H-indole
- 7-Fluoro-2,3-dihydro-1H-indole
Comparison: 4-Fluoro-2,3-dihydro-1H-indol-7-amine is unique due to the position of the fluorine atom and the amine group on the indole ring. This specific arrangement can influence its chemical reactivity and biological activity, distinguishing it from other fluorinated indole derivatives .
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPADGWPMFRMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)





![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)




